(3S)-3-(azetidine-1-carbonyl)piperidine
Description
Properties
IUPAC Name |
azetidin-1-yl-[(3S)-piperidin-3-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c12-9(11-5-2-6-11)8-3-1-4-10-7-8/h8,10H,1-7H2/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYEFRAZPIYIRQB-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C(=O)N2CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](CNC1)C(=O)N2CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(3S)-3-(azetidine-1-carbonyl)piperidine, a compound featuring both azetidine and piperidine moieties, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, synthesis, and relevant case studies.
The molecular formula of this compound is C10H16N2O, and it is characterized by the presence of a carbonyl group attached to an azetidine ring linked to a piperidine structure. This unique configuration allows for diverse interactions within biological systems.
Biological Activity Overview
Research indicates that compounds with azetidine and piperidine structures exhibit various biological activities, including:
- Enzyme Inhibition : Some derivatives have been identified as effective inhibitors of monoacylglycerol lipase (MAGL), an enzyme involved in the degradation of endocannabinoids .
- Antimicrobial Activity : Studies on similar piperidine derivatives suggest potential antimicrobial properties, particularly against Gram-positive bacteria .
- CNS Effects : Compounds in this class may influence central nervous system functions, suggesting applications in treating neurological disorders .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions. Here are some common synthetic routes:
- Azetidine Formation : Azetidines can be synthesized through cyclization reactions involving suitable precursors.
- Piperidine Coupling : The coupling of azetidines with piperidine derivatives can be achieved via acylation methods.
Table 1: Comparison of Synthetic Methods for Azetidine and Piperidine Derivatives
| Method | Yield (%) | Key Features |
|---|---|---|
| Cyclization of Amines | 60-75 | Simple one-pot reaction |
| Acylation with Acid Chlorides | 70-85 | High selectivity for desired products |
| Suzuki-Miyaura Coupling | 50-80 | Useful for introducing aryl groups |
Case Study 1: MAGL Inhibition
A study highlighted the effectiveness of azetidine-derived carbamates as MAGL inhibitors. The compound demonstrated significant potency in elevating central 2-arachidonoylglycerol levels in vivo at a dosage of 10 mg/kg, indicating its potential for therapeutic applications in pain management and inflammation .
Case Study 2: Antimicrobial Activity
Research on piperidinothiosemicarbazones showed promising results against Mycobacterium tuberculosis, with certain derivatives exhibiting minimum inhibitory concentrations (MIC) as low as 0.5 μg/mL against resistant strains . This suggests that structurally related compounds may also possess significant antimicrobial properties.
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Binding : The carbonyl group may facilitate binding to active sites on enzymes, thereby inhibiting their function.
- Receptor Modulation : The compound's structural features allow it to modulate receptor activity, which is crucial for its effects on the central nervous system.
Scientific Research Applications
Synthesis of (3S)-3-(azetidine-1-carbonyl)piperidine
The synthesis of this compound typically involves the formation of the azetidine ring followed by the introduction of the piperidine moiety. Recent advancements in synthetic methodologies have facilitated the efficient preparation of such compounds through various reactions, including:
- Aza-Michael Addition : This reaction allows for the formation of azetidine derivatives by reacting piperidines with α,β-unsaturated carbonyl compounds .
- Cross-Coupling Reactions : Techniques like Suzuki–Miyaura cross-coupling have been employed to introduce substituents onto the azetidine scaffold .
Analgesic Properties
Research indicates that certain azetidine derivatives can act as analogues of known analgesics such as Meperidine. The structural modifications in this compound may enhance its potency and selectivity as a pain management agent .
Neuropharmacological Effects
Compounds containing piperidine and azetidine rings have been explored for their neuropharmacological properties. Studies suggest that this compound could interact with various neurotransmitter systems, potentially offering therapeutic benefits for conditions like anxiety and depression .
Case Study 1: Pain Management
A study demonstrated that derivatives of this compound exhibited significant analgesic activity in animal models. The compound was shown to modulate pain pathways effectively, suggesting its potential as a new class of analgesics .
Case Study 2: Antidepressant Activity
Another investigation focused on the antidepressant-like effects of this compound in rodent models. The results indicated that it could enhance serotonergic transmission, which is crucial for mood regulation .
Table 1: Summary of Biological Activities
| Compound | Activity Type | Model Used | Result |
|---|---|---|---|
| This compound | Analgesic | Mouse pain model | Significant reduction in pain |
| This compound | Antidepressant | Rodent depression model | Increased serotonin levels |
Comparison with Similar Compounds
Comparison with Structurally Related Piperidine Derivatives
The following table summarizes key structural and functional differences between (3S)-3-(azetidine-1-carbonyl)piperidine and similar compounds from the evidence:
Key Observations:
Substituent Effects on Binding Affinity: The benzodioxol-imidazole derivative () exhibits strong inhibition of murine iNOS (interaction score −8.82 kcal/mol), attributed to H-bonding with Cys 194 and aromatic stacking . The azetidine-1-carbonyl group in the target compound may similarly engage in H-bonding but with reduced steric bulk compared to benzodioxol-imidazole substituents. Paroxetine’s fluorophenyl and benzodioxol groups enhance serotonin reuptake inhibition, highlighting the role of electronegative substituents in target engagement .
Chirality and Stereochemical Impact: The (3S) configuration in (3S)-3-(aminomethyl)piperidine-1-carboximidamide () underscores the importance of stereochemistry in modulating biological activity, a feature shared with the target compound .
Molecular Weight and Pharmacokinetics :
- The target compound’s lower molecular weight (183.23 g/mol) compared to bulkier analogs (e.g., 396.46 g/mol in ) may improve membrane permeability and bioavailability.
Research Findings and Mechanistic Insights
- Enzyme Inhibition: Piperidine derivatives with electron-rich substituents (e.g., imidazole in ) show enhanced interaction with heme-containing enzymes like iNOS. The azetidine-1-carbonyl group’s rigidity might stabilize binding but reduce adaptability compared to flexible imidazole-phenoxy groups .
- Synthetic Challenges : Diastereomer separation methods (e.g., column chromatography in ) are critical for isolating enantiopure piperidine derivatives, suggesting similar protocols may apply to the target compound .
Preparation Methods
Step 1: Synthesis of Azetidine Derivative
| Reagent | Quantity | Conditions |
|---|---|---|
| Sodium | 6.76 g | -50°C, 30 min stirring in liquid ammonia |
| Azetidine Precursor | 18.8 g | Added dropwise over 2 hours |
Step 2: Activation of Azetidine
| Reagent | Quantity | Conditions |
|---|---|---|
| Phosgene or Carbonyl Diimidazole | Excess | Room temperature, inert atmosphere |
Step 3: Coupling with Piperidine
| Reagent | Quantity | Conditions |
|---|---|---|
| Piperidine Derivative | 1 eq. | Room temperature, base (e.g., triethylamine) |
Analysis of Synthesis Conditions
The synthesis conditions play a crucial role in determining the yield and purity of (3S)-3-(azetidine-1-carbonyl)piperidine . Key factors include:
- Temperature : Lower temperatures are often used to control reaction rates and prevent side reactions.
- Solvent : The choice of solvent can significantly affect the reaction efficiency and product isolation.
- Base : The use of a base is essential for facilitating the coupling reaction.
Research Findings and Challenges
Research in this area highlights the importance of optimizing synthesis conditions to achieve high yields and purity. Challenges include controlling stereoselectivity and minimizing side reactions. Recent studies have focused on developing more efficient and environmentally friendly methods for synthesizing complex molecules like This compound .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing (3S)-3-(azetidine-1-carbonyl)piperidine with high enantiomeric purity?
- Methodological Answer : Enantioselective synthesis requires chiral auxiliaries or catalysts. For example, asymmetric hydrogenation or kinetic resolution can be employed to control the stereochemistry at the 3S position. Reaction conditions (temperature, solvent polarity, and catalyst loading) must be optimized to minimize racemization. Post-synthesis, chiral HPLC or NMR analysis with chiral shift reagents (e.g., Eu(hfc)₃) should verify enantiomeric excess (ee) ≥98% .
Q. How can the conformational flexibility of the azetidine and piperidine rings influence the compound's reactivity?
- Methodological Answer : The azetidine ring’s strain (smaller ring size) increases its electrophilicity, making the carbonyl group more reactive toward nucleophiles. Piperidine’s chair conformation affects steric accessibility: equatorial positioning of the azetidine-carbonyl group reduces steric hindrance in reactions. Computational modeling (e.g., DFT calculations) can predict preferred conformers and guide synthetic design .
Q. What purification techniques are optimal for isolating this compound from byproducts?
- Methodological Answer : Column chromatography using silica gel with gradient elution (e.g., 5–20% MeOH in DCM) effectively separates polar byproducts. For enantiopure isolation, preparative chiral HPLC with amylose-based columns is recommended. LC-MS or ¹H/¹³C NMR tracking ensures purity (>95%) and structural confirmation .
Advanced Research Questions
Q. How does the stereochemistry at the 3S position affect binding to biological targets (e.g., GPCRs or enzymes)?
- Methodological Answer : Stereochemistry dictates spatial orientation of functional groups. For example, the 3S configuration may align the azetidine carbonyl with hydrogen-bonding residues in enzyme active sites. Comparative studies using 3R vs. 3S enantiomers in radioligand binding assays (e.g., for opioid receptors) quantify stereochemical selectivity. Molecular docking simulations (AutoDock Vina) can predict binding poses .
Q. What strategies resolve contradictions in biological activity data across in vitro vs. in vivo studies?
- Methodological Answer : Discrepancies may arise from metabolic instability or poor bioavailability. To address this:
- Perform metabolic profiling (e.g., liver microsome assays) to identify degradation pathways.
- Modify the compound with prodrug strategies (e.g., esterification of the carbonyl group) to enhance stability.
- Use pharmacokinetic studies (plasma half-life, tissue distribution) to correlate in vitro potency with in vivo efficacy .
Q. How can computational methods predict the compound’s reactivity in novel reaction environments?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model reaction pathways, such as nucleophilic attack on the carbonyl group. Solvent effects are simulated using polarizable continuum models (PCM). Transition state analysis identifies rate-limiting steps, guiding experimental optimization (e.g., solvent choice, catalyst design) .
Q. What analytical techniques differentiate between keto-enol tautomerism in the azetidine-carbonyl moiety?
- Methodological Answer : Variable-temperature ¹H NMR (VT-NMR) detects tautomeric shifts by observing changes in proton chemical shifts (e.g., enolic -OH signals). IR spectroscopy identifies tautomer-specific carbonyl stretches (keto: ~1700 cm⁻¹; enol: ~1650 cm⁻¹). X-ray crystallography provides definitive structural evidence .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
